Enhanced Lipophilicity (LogP 4.23 vs. 2.92) for Improved Membrane Permeability
The target compound demonstrates a calculated LogP of 4.23, indicating significantly higher lipophilicity compared to the direct phenyl analog, 5-(Bromoacetyl)-3-phenylisoxazole (LogP = 2.92) [1]. This increase in LogP is attributed to the presence of the 3,4-dichlorophenyl group.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.23 |
| Comparator Or Baseline | 5-(Bromoacetyl)-3-phenylisoxazole (LogP = 2.92) |
| Quantified Difference | Δ LogP = +1.31 (approx. 20-fold higher partition coefficient) |
| Conditions | Computational prediction using standard algorithms; data sourced from authoritative chemical databases |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, a critical factor for achieving sufficient intracellular concentrations in cell-based assays and for optimizing in vivo pharmacokinetic profiles.
- [1] ChemSrc. 2-Bromo-1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one (CAS 175277-38-0). Physicochemical Properties. 2025. View Source
- [2] Molbase. 5-(Bromoacetyl)-3-phenylisoxazole (CAS 14731-14-7). Physicochemical Properties. 2025. View Source
